Ethyl 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL]butanoate
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Overview
Description
Ethyl 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL]butanoate is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL]butanoate typically involves the following steps:
Formation of the Triazolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo-pyrimidine core. Common reagents include hydrazine derivatives and formamide.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using methoxybenzene and a suitable leaving group.
Esterification: The final step involves the esterification of the butanoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL]butanoate has several scientific research applications:
Neuroprotection: It has been studied for its potential to protect neuronal cells from damage and degeneration, making it a candidate for treating neurodegenerative diseases.
Anti-inflammatory: The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Antimicrobial: The compound has demonstrated antimicrobial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL]butanoate involves:
Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperones, thereby alleviating ER stress.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspase pathways.
NF-kB Pathway Inhibition: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Another triazolo-pyrimidine derivative with similar biological activities.
6-(4-Substituted phenyl)-3-(5-nitrofuran-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antibacterial properties.
Uniqueness
Ethyl 2-[3-(3-methoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-D]pyrimidin-6-YL]butanoate is unique due to its combination of neuroprotective, anti-inflammatory, and anticancer properties, making it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C17H19N5O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate |
InChI |
InChI=1S/C17H19N5O4/c1-4-13(17(24)26-5-2)21-10-18-15-14(16(21)23)19-20-22(15)11-7-6-8-12(9-11)25-3/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
QTVFRCIQLLMZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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